Enhanced Lipophilicity (XLogP3‑AA) Relative to Non‑Methylated Piperidine‑4‑carboxylic Acid
The introduction of a methyl substituent at the 2‑position raises the calculated partition coefficient (XLogP3‑AA) from –2.00 for piperidine‑4‑carboxylic acid to –1.50 for 2‑methylpiperidine‑4‑carboxylic acid, representing a 0.50 log unit increase in lipophilicity [1][2]. This change can improve membrane permeability in cell‑based assays and reduce renal clearance compared to the more polar parent acid.
| Evidence Dimension | Computed LogP (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = –1.50 |
| Comparator Or Baseline | Piperidine‑4‑carboxylic acid (isonipecotic acid, PubChem CID 10387): XLogP3‑AA = –2.00 |
| Quantified Difference | Δ = +0.50 log units (higher lipophilicity for the target compound) |
| Conditions | Compiled from PubChem 2019.06.18 release; XLogP3‑AA algorithm |
Why This Matters
In drug discovery, a half‑log increase in LogP can significantly shift a compound’s absorption and distribution profile, making 2‑methylpiperidine‑4‑carboxylic acid a preferred fragment when moderate lipophilicity is required without resorting to aromatic or halogenated analogues.
- [1] PubChem. (2019). XLogP3‑AA computed property for 2‑methylpiperidine‑4‑carboxylic acid (CID 22326969). View Source
- [2] PubChem. (2019). XLogP3‑AA computed property for piperidine‑4‑carboxylic acid (CID 10387). View Source
